![molecular formula C12H13N3O2 B2448200 N'-(2-cyanophenyl)-N-propyloxamide CAS No. 898349-44-5](/img/structure/B2448200.png)
N'-(2-cyanophenyl)-N-propyloxamide
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Overview
Description
N'-(2-cyanophenyl)-N-propyloxamide, also known as CPPO, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. CPPO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 223.28 g/mol.
Scientific Research Applications
- Researchers have explored the potential of N1-(2-cyanophenyl)-N2-propyloxalamide as an anticancer agent. Its structural features make it a candidate for inhibiting tumor growth and metastasis. Studies have investigated its effects on cancer cell lines, including breast, lung, and colon cancer cells .
- N1-(2-cyanophenyl)-N2-propyloxalamide has demonstrated antimicrobial properties against bacteria and fungi. Researchers have evaluated its efficacy in inhibiting the growth of pathogenic microorganisms, making it a promising lead compound for developing new antimicrobial agents .
- Inflammation plays a crucial role in various diseases. Studies have investigated whether N1-(2-cyanophenyl)-N2-propyloxalamide can modulate inflammatory pathways. Its ability to suppress pro-inflammatory cytokines and enzymes has been explored .
- Some research suggests that N1-(2-cyanophenyl)-N2-propyloxalamide may have hypoglycemic properties. Investigations have focused on its impact on glucose metabolism and insulin sensitivity .
- Due to its unique structure, N1-(2-cyanophenyl)-N2-propyloxalamide has been used as a molecular probe in bioimaging studies. Researchers have labeled it with fluorescent tags to visualize specific cellular processes .
- Beyond its biological applications, N1-(2-cyanophenyl)-N2-propyloxalamide has been employed in catalytic reactions and organic synthesis. Researchers have explored its use as a ligand in transition metal-catalyzed reactions .
Anticancer Properties
Antimicrobial Activity
Anti-inflammatory Potential
Hypoglycemic Effects
Molecular Probes and Imaging Agents
Catalysis and Organic Synthesis
Mechanism of Action
Target of Action
It is known that similar compounds, such as perampanel, act as non-competitive ampa glutamate receptor antagonists . These receptors play a crucial role in the central nervous system, particularly in regulating synaptic transmission .
Mode of Action
This is typically achieved through non-competitive inhibition of the AMPA receptor .
Biochemical Pathways
Based on the known action of similar compounds, it can be hypothesized that it may influence pathways related to neuronal excitation and synaptic transmission .
Result of Action
Based on the known effects of similar compounds, it can be inferred that it may lead to decreased neuronal excitation in the central nervous system .
properties
IUPAC Name |
N'-(2-cyanophenyl)-N-propyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-2-7-14-11(16)12(17)15-10-6-4-3-5-9(10)8-13/h3-6H,2,7H2,1H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPJIKLVCNMBSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NC1=CC=CC=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-propyloxalamide |
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